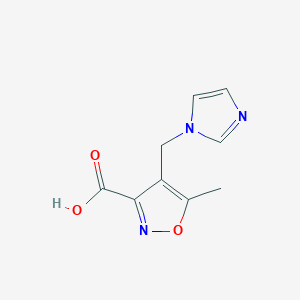

4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid

説明

特性

IUPAC Name |

4-(imidazol-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)11-15-6/h2-3,5H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJENJEJHBPHCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method starts with the preparation of 1H-imidazole and 5-methylisoxazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Immunosuppressive Properties

Recent studies have demonstrated that derivatives of isoxazole compounds, including 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, exhibit significant immunosuppressive effects. In vitro experiments showed that these compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and lipopolysaccharide (LPS) .

Key Findings :

- The compound was effective in reducing tumor necrosis factor (TNF α) production in human blood cell cultures.

- It exhibited differential toxicity against various cell lines, suggesting a selective immunosuppressive action without significant cytotoxicity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. For instance, derivatives have shown the ability to modulate immune responses, with some compounds enhancing cellular immune responses while others exerted immunosuppressive effects .

Case Study :

In a study involving mouse splenocytes, specific derivatives demonstrated potent inhibition of concanavalin A-induced proliferation, indicating potential applications in treating autoimmune disorders .

Synthesis and Derivative Development

The synthesis of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid involves the reaction of various carbonyl compounds with 5-amino-N,3-dimethyl-1,2-isoxazole-4-carbohydrazide. This method has led to the development of numerous derivatives with varied biological activities .

The following table summarizes the biological activities and properties of selected derivatives derived from 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid:

| Compound Name | Activity Type | Observations |

|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl) | Immunosuppressive | Strong antiproliferative activity with low toxicity |

| MM3 | Anti-inflammatory | Inhibits TNF α production; pro-apoptotic effects |

| 5-amino-N-(4-methylbenzyl) | Anti-proliferative | Effective against various cancer cell lines |

作用機序

The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing enzyme activity or receptor binding. The isoxazole ring may contribute to the compound’s stability and reactivity, enhancing its biological effects.

類似化合物との比較

5-Methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic Acid

- Structure : Replaces the imidazole ring with pyrazole.

- Molecular Formula : C₉H₉N₃O₃ (identical to the target compound).

- Key Differences : Pyrazole lacks the conjugated nitrogen atoms of imidazole, reducing hydrogen-bonding capacity and altering electronic properties. This may affect binding interactions in biological systems .

- Applications : Explored as a ligand for kinase inhibitors due to pyrazole’s rigidity .

5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic Acid (CAS: 1465879-77-9)

- Structure : Methylation at the 1-position of the imidazole ring; carboxylic acid at isoxazole position 4.

- Molecular Formula : C₁₀H₁₁N₃O₃.

- The shifted carboxylic acid position alters acidity (pKa ~3.5 vs. ~2.8 for the target compound) .

- Applications : Used in antiviral drug candidates targeting protease enzymes .

4-(1H-Imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic Acid Hydrobromide (CAS: 1306738-75-9)

- Structure : Methyl group at isoxazole position 3; hydrobromide salt form.

- Molecular Formula : C₉H₁₀BrN₃O₃.

- Key Differences : The salt form enhances water solubility (>50 mg/mL vs. <10 mg/mL for the free acid). The shifted methyl group may reduce steric clashes in crystal packing .

- Applications : Preferred for formulations requiring high solubility in aqueous media .

生物活性

4-(1H-Imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₉N₃O₃

- Molecular Weight : 207.19 g/mol

- CAS Number : 893751-88-7

Pharmacological Activities

The compound exhibits several pharmacological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including those similar to 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, demonstrate significant antimicrobial properties. For example, certain isoxazole derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the isoxazole ring can enhance antimicrobial activity .

2. Antitumor Activity

The compound has been explored for its potential antitumor effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, combinations of this compound with established chemotherapeutics have shown synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

3. Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid has been reported to exhibit anti-inflammatory properties. This activity may be linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Kainate Receptors : Recent studies suggest that compounds similar to this one may act as antagonists at kainate receptors, potentially offering neuroprotective effects in models of epilepsy .

- Cell Cycle Regulation : The compound's ability to induce apoptosis in cancer cells may be mediated through the regulation of key cell cycle proteins, leading to increased rates of cell death in tumor environments .

Case Studies

Several case studies highlight the therapeutic potential of 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid:

Q & A

Q. What are the recommended synthetic routes for 4-(1H-imidazol-1-ylmethyl)-5-methylisoxazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 5-methylisoxazole-3-carboxylic acid derivatives with imidazole-containing moieties. Key steps include:

- Alkylation : Reacting 5-methylisoxazole-3-carboxylic acid with a halogenated imidazole derivative (e.g., 1-(chloromethyl)-1H-imidazole) under basic conditions (e.g., K₂CO₃ in DMF) .

- Microwave-assisted synthesis : For improved yield and reduced reaction time, microwave irradiation (e.g., 100–150°C, 30–60 minutes) can enhance the coupling efficiency of hydrazide intermediates with isoxazole scaffolds .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the final product .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirm the presence of imidazole protons (δ 7.5–8.5 ppm) and isoxazole methyl groups (δ 2.1–2.5 ppm). The methylene bridge (imidazolylmethyl) appears as a singlet at δ 4.5–5.0 ppm .

- ¹³C NMR : Carboxylic acid carbonyl (δ 165–170 ppm), isoxazole C-3 (δ 95–100 ppm), and imidazole carbons (δ 120–140 ppm) are key markers .

- IR Spectroscopy : Look for carboxylic acid O–H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–N stretches (1250–1350 cm⁻¹) .

- X-ray Crystallography : Use software like ORTEP-3 to resolve crystal structures and confirm spatial arrangement. Hydrogen bonding between the carboxylic acid group and imidazole nitrogen can stabilize the crystal lattice .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and selectivity of this compound compared to conventional methods?

Methodological Answer: Microwave irradiation accelerates reaction kinetics by enabling uniform heating. For example:

- Reaction time : Reduced from 12 hours (conventional reflux) to 30 minutes .

- Yield optimization : Adjust microwave power (100–300 W) and solvent (e.g., ethanol vs. DMF) to minimize side products like N-alkylated imidazole derivatives .

- Mechanistic insight : Microwave energy enhances dipole-dipole interactions, promoting efficient coupling between the isoxazole and imidazole moieties .

Q. What computational or experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with imidazole-binding pockets). The methylisoxazole group may enhance hydrophobic interactions .

- Bioisosteric replacement : Substitute the imidazole ring with triazole or tetrazole analogs to assess changes in potency. For example, tetrazole-containing analogs (see []) show improved metabolic stability .

- In vitro assays : Test enzyme inhibition (e.g., cytochrome P450) or cellular uptake using radiolabeled derivatives .

Q. How should researchers address contradictory data regarding the compound’s biological activity or synthetic yields?

Methodological Answer:

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates rigorously .

- Analytical validation : Use HPLC-MS to detect impurities (e.g., unreacted starting materials) that may skew bioactivity results .

- Data normalization : Compare results against structurally similar controls (e.g., 1-(3-methoxybenzyl)-1H-imidazole-5-carboxylic acid) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。